molecular formula C7H7IN2O B183010 3-Iodobenzohydrazide CAS No. 39115-94-1

3-Iodobenzohydrazide

Cat. No.: B183010
CAS No.: 39115-94-1
M. Wt: 262.05 g/mol
InChI Key: SSWUMULSRFHKKU-UHFFFAOYSA-N
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Description

3-Iodobenzohydrazide is an organic compound with the molecular formula C7H7IN2O. It is a derivative of benzoic acid, where the carboxylic acid group is replaced by a hydrazide group, and an iodine atom is attached to the benzene ring at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodobenzohydrazide can be synthesized through the reaction of methyl 3-iodobenzoate with hydrazine hydrate. The reaction typically involves heating the methyl ester in ethanol with 100% hydrazine hydrate . The reaction proceeds as follows:

C7H5IO2+N2H4H2OC7H7IN2O+CH3OH\text{C}_7\text{H}_5\text{IO}_2 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_7\text{H}_7\text{IN}_2\text{O} + \text{CH}_3\text{OH} C7​H5​IO2​+N2​H4​⋅H2​O→C7​H7​IN2​O+CH3​OH

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same synthetic route as described above, scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Iodobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison: 3-Iodobenzohydrazide is unique due to the position of the iodine atom on the benzene ring, which influences its reactivity and the types of derivatives that can be synthesized. Compared to its isomers (2-iodobenzohydrazide and 4-iodobenzohydrazide), this compound often exhibits different biological activities and chemical properties .

Properties

IUPAC Name

3-iodobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWUMULSRFHKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346854
Record name 3-Iodobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39115-94-1
Record name 3-Iodobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39115-94-1
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Synthesis routes and methods I

Procedure details

A suspension of 3-iodobenzoic acid (1.24 g, 5.0 mmol) in 15 mL of dichloromethane containing one drop of N,N-dimethylformamide was treated dropwise with oxalyl chloride (0.70 mL, 7.5 mmol). After stirring for 2.5 h at room temperature, the solution was concentrated under reduced pressure to afford a pale orange oil, which was dissolved in 10 mL of dry tetrahydrofuran (THF) and added dropwise to an ice-cold suspension of tert-butyl carbazate (793 mg, 6.0 mmol) and triethylamine (1.10 mL) in 15 mL of dry THF. The resultant mixture was allowed to warm to room temperature overnight, and was then concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water, and the organic layer was washed sequentially with 5% aqueous hydrochloric acid, saturated aqueous sodium bicarbonate solution, and saturated aqueous brine, dried (magnesium sulfate), and concentrated under reduced pressure to afford an off-white solid. Trituration with hexanes afforded a white powder, which was suspended in 60 mL of dichloromethane and cooled in an ice-water bath. Trifluoroacetic acid (25 mL) was added dropwise, and the mixture was warmed to room temperature. After 1 h, the solution was concentrated under reduced pressure, and the residue was dissolved in 60 mL of water and was neutralized to pH 8 with 1N aqueous sodium hydroxide solution. The resultant precipitate was collected, washed with water, and dried in vacuo to afford 3-iodobenzhydrazide as a white powder.
[Compound]
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hexanes
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Synthesis routes and methods II

Procedure details

Commercially available 3-iodobenzoic acid (7.41 g, 29.9 mmol) was dissolved in THF (121 mL), and the mixture was stirred at room temperature for 45 minutes after adding 1,1′-carbonyldiimidazole (5.33 g, 32.9 mmol). The mixture was further stirred at room temperature for 2 hours after adding hydrazine.monohydrate (5.3 mL, 109 mmol). The mixture was then concentrated under reduced pressure, and recrystallized from methanol and water to give 3-iodobenzohydrazide (6.08 g, 78%).
Quantity
7.41 g
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reactant
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121 mL
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Synthesis routes and methods III

Procedure details

To Methyl 3-iodobenzoate (25.0 g, 95.41 mmol) in ethanol (120.0 ml) was added hydrazine hydrate (50.0 ml). The reaction mixture was reflux for 18 hours. Heating was stopped and then water (300.0 ml) was added. After cooling down to room temperature, white solid was appeared. The white product solid was collected by filtration. The product was washed with water and dried under vacuum. Final white pure product was obtained in 23.0 g (92.0%). 1H NMR (400 MHz, DMSO-d6, δ): 9.85 (s, br, 1H, NH), 8.14 (t, J=1.6 Hz, 1H), 7.85 (m, 1H), 7.82 (m, 1H), 7.25 (t, J=8.0 Hz, 1H), 4.50 (s, 2H, NH2). 13C NMR (100 MHz, CDCl3) δ: 168.54, 155.38, 129.54, 126.72, 125.57, 34.90, 31.07.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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